5-methoxypyridine-3-carbonyl chloride
Description
5-Methoxypyridine-3-carbonyl chloride is a pyridine derivative characterized by a methoxy group (-OCH₃) at the 5-position and a reactive carbonyl chloride (-COCl) group at the 3-position of the pyridine ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of amides, esters, and heterocyclic pharmaceuticals. The electron-donating methoxy group influences its reactivity by modulating the electron density of the aromatic ring, while the carbonyl chloride group enables nucleophilic substitution reactions.
Properties
CAS No. |
1123782-83-1 |
|---|---|
Molecular Formula |
C7H6ClNO2 |
Molecular Weight |
171.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxypyridine-3-carbonyl chloride typically involves the chlorination of 5-methoxypyridine-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as the chlorinating agents. The reaction conditions usually involve refluxing the carboxylic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:
5-Methoxypyridine-3-carboxylic acid+SOCl2→5-Methoxypyridine-3-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxypyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 5-methoxypyridine-3-carboxylic acid.
Reduction: The compound can be reduced to form 5-methoxypyridine-3-methanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form the corresponding amides, esters, and thioesters.
Hydrolysis: The reaction with water or aqueous base (e.g., NaOH) can convert the carbonyl chloride group to a carboxylic acid.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) can be used to reduce the carbonyl chloride group to an alcohol.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Carboxylic Acid: Formed by hydrolysis.
Alcohol: Formed by reduction.
Scientific Research Applications
5-Methoxypyridine-3-carbonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of functional materials with specific properties, such as polymers and coatings.
Biological Research: The compound is used in the study of biochemical pathways and the development of biochemical assays.
Mechanism of Action
The mechanism of action of 5-methoxypyridine-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of amides and esters. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights key structural differences between 5-methoxypyridine-3-carbonyl chloride and analogous compounds:
Spectroscopic and Physical Properties
- IR Spectroscopy : The carbonyl chloride group exhibits a strong absorption near 1750–1800 cm⁻¹, distinct from carboxylic acids (1700–1725 cm⁻¹) observed in and .
- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., methanol, acetone) compared to chloro analogs, which are more lipophilic .
Research Findings and Industrial Relevance
- Synthetic Versatility : The target compound’s reactivity aligns with trends seen in pyridine carbonyl chlorides, enabling efficient synthesis of derivatives like amides (pharmaceutical intermediates) and esters (flavoring agents).
- Environmental and Safety Considerations: Like other acyl chlorides, it requires careful handling due to lachrymatory and corrosive properties. This contrasts with safer, non-reactive derivatives such as 5-(methoxymethyl)pyridine-3-carboxylic acid hydrochloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
